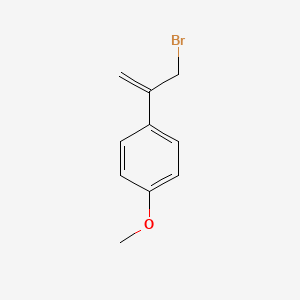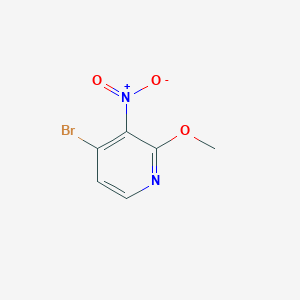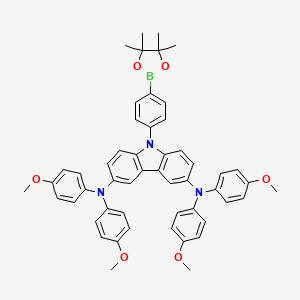
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene is an organic compound characterized by a brominated propene group attached to a methoxy-substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-methoxybenzene followed by a Heck reaction with 3-bromopropene. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base like triethylamine. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, at elevated temperatures (around 100-120°C) to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, palladium on carbon catalyst, solvents (e.g., ethanol).
Major Products:
Substitution: Corresponding substituted derivatives (e.g., 1-(3-aminoprop-1-en-2-yl)-4-methoxybenzene).
Oxidation: Epoxides, aldehydes.
Reduction: Saturated derivatives (e.g., 1-(3-bromopropyl)-4-methoxybenzene).
Applications De Recherche Scientifique
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the double bond or the methoxy group can be targeted by oxidizing agents, leading to the formation of new functional groups.
Comparaison Avec Des Composés Similaires
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene can be compared to other brominated aromatic compounds, such as:
1-Bromo-4-methoxybenzene: Lacks the propene group, making it less reactive in certain types of reactions.
1-(3-Bromoprop-1-en-2-yl)benzene: Lacks the methoxy group, which can influence its reactivity and solubility.
The presence of both the bromine and methoxy groups in this compound makes it a versatile compound with unique reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C10H11BrO |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
1-(3-bromoprop-1-en-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C10H11BrO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 |
Clé InChI |
WALHALINXCYLOF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Rel-tert-butyl (1R,3s,5S)-3-amino-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950392.png)

![4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline](/img/structure/B12950407.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)


